molecular formula C17H14N2O2S2 B5508389 N-(3,4-dihydro-2H-chromen-3-yl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide

N-(3,4-dihydro-2H-chromen-3-yl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No. B5508389
M. Wt: 342.4 g/mol
InChI Key: CEFDNIMEPWJUHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromene-thiazole derivatives often involves multi-step reactions that may include condensation, cyclization, and functional group transformations. For instance, novel organic ligands, including chromene derivatives, have been synthesized from 3-formylchromone and oxamic acid thiohydrazides, leading to the formation of metal complexes with Cu, Co, and Ni by interacting with MCl2 (Myannik et al., 2018). Another method involves a rapid microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives under environmentally benign conditions (Raval et al., 2012).

Molecular Structure Analysis

The molecular structure of chromene-thiazole derivatives is crucial for understanding their chemical reactivity and biological activity. X-ray crystallography has been employed to solve the crystal structure of these compounds, revealing their geometric and electronic configurations. For example, the crystal structure of a copper(II) complex showed coordination in a distorted triangular bipyramidal geometry, highlighting the role of the chromene and thiazole moieties in complex formation (Myannik et al., 2018).

Scientific Research Applications

Synthesis and Chemical Characterization

The compound is part of a broader class of chemicals that have been synthesized and characterized for various scientific purposes. For instance, derivatives of this compound have been synthesized using environmentally benign procedures under microwave irradiation, showing significant antibacterial and antifungal activities. The structures of these compounds were confirmed through various analytical techniques, including IR, NMR (1H & 13C), and mass spectral analyses, highlighting the compound's potential in antimicrobial applications (Raval, Naik, & Desai, 2012).

Biological Activities and Applications

  • Antimicrobial Activity : A variety of derivatives synthesized from the compound have shown significant antimicrobial activity against various bacterial strains, indicating their potential in developing new antimicrobial agents. This activity is attributed to the structural features of the compounds, which have been optimized for biological efficacy (Raval, Naik, & Desai, 2012).

  • Adenosine Receptor Ligands : Chromone–thiazole hybrids, related to the compound , have been designed as potential ligands for human adenosine receptors. The synthesis of these hybrids involved amidation methods from chromone-2-carboxylic acid, showcasing the compound's relevance in therapeutic applications, particularly in targeting adenosine receptors (Cagide, Borges, Gomes, & Low, 2015).

  • Antimicrobial Coatings : Derivatives of the compound have been utilized in antimicrobial coatings, particularly in polyurethane varnishes. The inclusion of these derivatives in coatings has been shown to impart very good antimicrobial effects, suggesting their use in protective coatings and materials science applications (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).

  • Metal Complexes : The compound has also been used to synthesize novel metal complexes with copper(II), cobalt(II), and nickel(II), which have been characterized through crystal structure analysis and electrochemical studies. These complexes have potential applications in catalysis and materials science (Myannik, Yarovenko, Beloglazkina, Moiseeva, & Krayushkin, 2018).

properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-3-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c20-16(13-10-23-17(19-13)15-6-3-7-22-15)18-12-8-11-4-1-2-5-14(11)21-9-12/h1-7,10,12H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFDNIMEPWJUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)NC(=O)C3=CSC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dihydro-2H-chromen-3-yl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide

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